molecular formula C13H20O3 B12538542 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal CAS No. 656835-17-5

3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal

Cat. No.: B12538542
CAS No.: 656835-17-5
M. Wt: 224.30 g/mol
InChI Key: LMYUMGJOYJGSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal is an organic compound with a complex structure that includes a butadiene moiety, a dioxane ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal can be achieved through multi-step organic reactions. One common method involves the reaction of propargyl alcohol with vinylazides in the presence of a gold catalyst to form buta-1,3-dien-2-yl esters . This intermediate can then be further reacted with appropriate reagents to introduce the dioxane ring and the aldehyde group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Diels-Alder reactions with maleic anhydride or other dienophiles

Major Products

    Oxidation: 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanoic acid

    Reduction: 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanol

    Substitution: Cyclohexene derivatives

Scientific Research Applications

3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In Diels-Alder reactions, the butadiene moiety acts as a diene, reacting with a dienophile to form a cyclohexene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal is unique due to the presence of both the dioxane ring and the aldehyde group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

656835-17-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)propanal

InChI

InChI=1S/C13H20O3/c1-5-11(2)13(7-6-8-14)9-15-12(3,4)16-10-13/h5,8H,1-2,6-7,9-10H2,3-4H3

InChI Key

LMYUMGJOYJGSEE-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CCC=O)C(=C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.